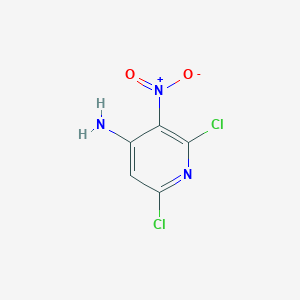

2,6-Dichloro-3-nitropyridin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVKGYRFRFXCQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300391 | |

| Record name | 2,6-Dichloro-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2897-43-0 | |

| Record name | 2897-43-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloro-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-3-nitropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,6-dichloro-3-nitropyridin-4-amine

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-dichloro-3-nitropyridin-4-amine, a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3] The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physicochemical Data

This compound is an organic compound with the molecular formula C5H3Cl2N3O2.[1][2][4] It presents as a light yellow to beige solid or powder.[2][4] The unique arrangement of two chlorine atoms, a nitro group, and an amine group on the pyridine ring imparts specific reactivity and stability, making it a valuable precursor in the synthesis of more complex molecules.[2]

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 208.00 g/mol | [5] |

| Exact Mass | 206.9602317 Da | [5] |

| Melting Point | 148-150 °C | [1][4][6] |

| Boiling Point (Predicted) | 426.6 ± 40.0 °C at 760 mmHg | [1][4][6] |

| Density (Predicted) | 1.7 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | -3.65 ± 0.50 | [7] |

| LogP (XLogP3) | 2.5 | [4][5] |

| Solubility | Soluble in Chloroform, Methanol | [7][8] |

| Appearance | Light yellow to beige solid/powder | [4] |

| Storage Conditions | -20°C Freezer, Under Inert Atmosphere; Keep in dark place | [4][6][7] |

Role in Chemical Synthesis

The electron-withdrawing nature of the nitro and chloro substituents on the pyridine ring makes this compound a useful intermediate in nucleophilic aromatic substitution reactions.[2] This reactivity is fundamental to its application in the synthesis of various biologically active compounds.

Experimental Protocols

Melting Point Determination

The melting point of a solid compound like this compound is typically determined using a melting point apparatus.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Assessment

The solubility of this compound in various solvents can be determined through standardized laboratory procedures.

Methodology:

-

A known mass of the compound is added to a specific volume of the solvent (e.g., chloroform, methanol) at a constant temperature.

-

The mixture is agitated until saturation is reached.

-

The concentration of the dissolved compound is then measured, often using techniques like UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.

LogP (Partition Coefficient) Estimation

The partition coefficient (LogP) is a measure of a compound's lipophilicity. While the provided value is a calculated one (XLogP3), an experimental determination would typically involve the shake-flask method.

Methodology:

-

A solution of the compound is prepared in a biphasic system, typically octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

-

After separation of the phases, the concentration of the compound in each phase is determined.

-

The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Safety and Handling

This compound is associated with several hazard statements, including being harmful if swallowed, in contact with skin, or if inhaled.[5] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[5] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For storage, it is recommended to keep the compound in a dark place, under an inert atmosphere, and at a temperature of 2-8°C or in a -20°C freezer.[4][6][7]

References

- 1. Buy CAS 2897-43-0 4-Amino-2,6-Dichloro-3-Nitropyridine at Affordable Prices, Supplier [clentchem.in]

- 2. indiamart.com [indiamart.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C5H3Cl2N3O2 | CID 282740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Suppliers for 4-Amino-2 6-dichloro-3-nitropyridine Cas No 2897-43-0 [zjrozhmch.com]

- 7. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE | 2897-43-0 [chemicalbook.com]

- 8. 4-AMINO-2,6-DICHLORO-3-NITROPYRIDINE CAS#: [m.chemicalbook.com]

An In-depth Technical Guide to 2,6-dichloro-3-nitropyridin-4-amine (CAS: 2897-43-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichloro-3-nitropyridin-4-amine, a key intermediate in the synthesis of various biologically active molecules. This document details its physicochemical properties, synthesis protocols, and its application as a precursor for kinase inhibitors, with a focus on p70S6K.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its unique structure, featuring a pyridine ring with chloro, nitro, and amino substitutions, makes it a versatile reagent in medicinal chemistry.[1] The electron-withdrawing nature of the nitro and chloro groups enhances its reactivity, particularly in nucleophilic aromatic substitution reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2897-43-0 | [2][3][4] |

| Molecular Formula | C5H3Cl2N3O2 | [3][4] |

| Molecular Weight | 208.00 g/mol | [3][4] |

| Appearance | Light yellow to beige solid | [4][5] |

| Melting Point | 148-150 °C | [4][5] |

| Boiling Point (Predicted) | 426.6 ± 40.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.723 g/cm³ | [4] |

| Solubility | Soluble in Chloroform, Methanol | [4] |

| Storage Conditions | Keep in dark place, Inert atmosphere, 2-8°C or -20°C Freezer | [4][5] |

| InChIKey | KJVKGYRFRFXCQQ-UHFFFAOYSA-N | [3][4] |

| SMILES | C1=C(C(=C(N=C1Cl)Cl)--INVALID-LINK--[O-])N | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 2,6-dichloropyridin-4-amine. Several methods have been reported, with variations in reagents and reaction conditions.

Experimental Protocol: Nitration of 2,6-dichloropyridin-4-amine

This protocol describes a common laboratory-scale synthesis of the title compound.

Materials:

-

2,6-dichloropyridin-4-amine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

70% Nitric Acid (HNO₃)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Ice

-

Deionized Water

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath (NaCl/ice or dry ice/acetone)

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum drying oven

Procedure: [2]

-

To a round bottom flask containing 40 mL of concentrated H₂SO₄, cooled to -5 °C in an ice/NaCl bath, add 3.0 g (18.5 mmol) of 2,6-dichloropyridin-4-amine.

-

Stir the mixture at -5 °C until a homogeneous solution is obtained.

-

Prepare a nitrating mixture by slowly adding 2.0 g (22.2 mmol) of 70% HNO₃ to 2 mL of concentrated H₂SO₄.

-

Slowly add the nitrating mixture to the solution of 2,6-dichloropyridin-4-amine, ensuring the internal reaction temperature is maintained below 10 °C.

-

Stir the reaction mixture at 0-10 °C for 30 minutes.

-

Allow the mixture to warm to room temperature and continue stirring for an additional 30 minutes.

-

Heat the mixture to 80 °C and stir for 1 hour.

-

Cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice with stirring.

-

Neutralize the resulting yellow suspension by the slow addition of concentrated aqueous NH₃ to a pH of approximately 4, while cooling the mixture in a dry ice/acetone bath.

-

Collect the yellow solid precipitate by filtration using a Büchner funnel.

-

Wash the solid with ice-cold water.

-

Dry the product under high vacuum to yield this compound.

A yield of up to 94% has been reported for this procedure.[2]

Caption: Synthesis workflow for this compound.

Application in Drug Discovery: A Precursor for Kinase Inhibitors

This compound is a valuable building block for the synthesis of various heterocyclic compounds with potential therapeutic applications. Its derivatives have been investigated as inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.

One notable target is the p70S6 Kinase (p70S6K) , a serine/threonine kinase that is a key downstream effector of the PI3K/mTOR signaling pathway.[6] p70S6K plays a critical role in regulating cell growth, protein synthesis, and cell survival.[7][8] Its aberrant activation is implicated in various cancers and metabolic disorders.

p70S6K Signaling Pathway

The activation of p70S6K is a multi-step process involving several upstream kinases. The pathway is initiated by growth factors that activate receptor tyrosine kinases, leading to the activation of the PI3K/Akt/mTOR cascade. mTOR, in a complex with Raptor (mTORC1), directly phosphorylates and activates p70S6K.[6] Activated p70S6K then phosphorylates its primary substrate, the S6 ribosomal protein, promoting the translation of specific mRNAs and thereby driving protein synthesis and cell growth.[6][8]

Caption: The p70S6K signaling pathway.

Experimental Protocol: In Vitro p70S6K Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds synthesized from this compound against p70S6K. This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

Materials:

-

Recombinant active p70S6K enzyme

-

S6K synthetic peptide substrate (e.g., KRRRLASLR)

-

ATP

-

Test compound (dissolved in DMSO)

-

Kinase Assay Buffer (e.g., 25mM MOPS, pH 7.2, 12.5mM β-glycerol-phosphate, 25mM MgCl₂, 5mM EGTA, 2mM EDTA, 0.25mM DTT)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

-

Compound Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Perform serial dilutions of the test compound to create a dose-response curve. Include a DMSO-only control.

-

-

Kinase Reaction:

-

In a 96-well plate, add the serially diluted test compound or DMSO control to each well.

-

Add the p70S6K enzyme to each well.

-

Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the S6K substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for a specified time (e.g., 40 minutes).

-

Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

-

Caption: Workflow for an in vitro p70S6K kinase inhibition assay.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions.

Table 2: Hazard and Precautionary Statements

| Category | Statements | Reference(s) |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Signal Word | Warning | [3][4] |

It is essential to consult the Safety Data Sheet (SDS) for this compound before handling and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis and reactive nature make it an attractive starting material for the development of novel therapeutic agents, particularly kinase inhibitors. The information provided in this technical guide serves as a comprehensive resource for researchers and drug development professionals working with this compound.

References

- 1. m.indiamart.com [m.indiamart.com]

- 2. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C5H3Cl2N3O2 | CID 282740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE | 2897-43-0 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,6-dichloro-3-nitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dichloro-3-nitropyridin-4-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its biological activity and chemical reactivity are intrinsically linked to its three-dimensional structure and conformational preferences. This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines theoretical predictions, data from closely related structures, and generalized experimental protocols to offer a thorough understanding of this molecule.

Molecular Structure

The molecular structure of this compound is characterized by a central pyridine ring substituted with two chlorine atoms at positions 2 and 6, a nitro group at position 3, and an amine group at position 4.

General Properties

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1] |

| Molecular Weight | 208.00 g/mol | [1] |

| CAS Number | 2897-43-0 | [1] |

| Appearance | Light yellow to beige solid | [2] |

| Melting Point | 148-150 °C | [2][3] |

Conformational Analysis

The conformation of this compound is primarily determined by the electronic and steric interactions between its substituents. The pyridine ring itself is aromatic and therefore planar. The key conformational variables are the orientations of the amino and nitro groups relative to the ring.

Expected Conformation:

-

Nitro Group: The nitro group at the C3 position is expected to be slightly twisted out of the plane of the pyridine ring due to steric hindrance from the adjacent chlorine atom at C2 and the amino group at C4. In the crystal structure of the related compound 2,6-dichloro-3-nitropyridine, the pyridine ring is essentially planar.[4][5]

-

Amino Group: The amino group at the C4 position is likely to be nearly coplanar with the pyridine ring to maximize resonance stabilization.

-

Intramolecular Hydrogen Bonding: There is a potential for intramolecular hydrogen bonding between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group. This interaction would favor a planar arrangement of the involved functional groups and contribute to the overall conformational stability.

Spectroscopic Data

While a complete set of spectroscopic data from a single, verified source is not publicly available, some data can be found from commercial suppliers.

¹H NMR Spectroscopy

A proton NMR spectrum for this compound would be expected to show a singlet for the proton on the pyridine ring and a broad singlet for the amine protons. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and nitro substituents.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available in the literature. However, the following are generalized protocols for the techniques that would be employed.

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule.

Protocol:

-

Crystal Growth: Crystals of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined, often using direct methods, to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure, including precise bond lengths, bond angles, and torsional angles.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of atomic nuclei.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum. Other experiments, such as COSY, HSQC, and HMBC, can be used to aid in the assignment of signals.

-

Data Processing and Analysis: The acquired data is Fourier transformed to produce the NMR spectrum. The chemical shifts, coupling constants, and integration of the peaks are analyzed to elucidate the molecular structure.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in the structural analysis and a typical experimental workflow.

References

- 1. This compound | C5H3Cl2N3O2 | CID 282740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Buy CAS 2897-43-0 4-Amino-2,6-Dichloro-3-Nitropyridine at Affordable Prices, Supplier [clentchem.in]

- 4. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2,6-dichloro-3-nitropyridin-4-amine: A Technical Guide

This guide provides a detailed overview of the spectroscopic properties and a common synthetic route for 2,6-dichloro-3-nitropyridin-4-amine, a key intermediate in pharmaceutical and materials science research. The information is intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Analysis

¹H NMR Data for this compound

The proton NMR spectrum of this compound shows two distinct signals. The amine protons appear as a broad singlet, and the lone aromatic proton is observed as a sharp singlet.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.71 | s | 1H | H-5 |

| 5.77 | bs | 2H | -NH₂ |

Solvent: CDCl₃, Frequency: 300 MHz

Spectroscopic Data for 2,6-dichloro-3-nitropyridine (Precursor)

The following tables summarize the available spectroscopic data for the precursor, 2,6-dichloro-3-nitropyridine. This data can be used to anticipate the spectral characteristics of the aminated product.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Note: Specific experimental ¹³C NMR data for 2,6-dichloro-3-nitropyridine is not readily found in the searched literature.

IR Spectroscopy Data

The infrared spectrum of 2,6-dichloro-3-nitropyridine would be characterized by vibrations corresponding to the C-Cl, C-N, N-O, and aromatic C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Note: Specific experimental IR peak assignments for 2,6-dichloro-3-nitropyridine are not detailed in the searched literature. General regions for expected peaks are: Ar-H stretch (>3000 cm⁻¹), C=C and C=N stretches (1400-1600 cm⁻¹), NO₂ asymmetric and symmetric stretches (~1530 and ~1350 cm⁻¹), and C-Cl stretches (600-800 cm⁻¹).

Mass Spectrometry Data

The mass spectrum of 2,6-dichloro-3-nitropyridine would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 192 | Data not available | [M]⁺ |

| 146 | Data not available | [M - NO₂]⁺ |

| 110 | Data not available | [M - NO₂ - HCl]⁺ |

Note: The molecular weight of 2,6-dichloro-3-nitropyridine is 192.99 g/mol . The listed m/z values for fragments are predicted based on common fragmentation pathways.

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not available. However, standard procedures for the spectroscopic analysis of solid organic compounds are described below.

General Protocol for NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 300 or 400 MHz). Data processing involves Fourier transformation, phase correction, and baseline correction.

General Protocol for IR Spectroscopy (Thin Solid Film)

A small amount of the solid sample is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the solid remains. The IR spectrum is then recorded using an FT-IR spectrometer.

General Protocol for Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). Electron impact (EI) is a common ionization method for such molecules. The instrument analyzes the mass-to-charge ratio of the resulting ions.

Synthetic Workflow: From 2,6-dichloropyridine to this compound

The synthesis of this compound is a multi-step process starting from 2,6-dichloropyridine. The key steps involve nitration followed by a rearrangement and neutralization.

This diagram illustrates the sequential steps from the starting material to the final product, including key reagents and reaction conditions. The process involves a carefully controlled nitration followed by a work-up procedure to isolate the desired compound.

An In-depth Technical Guide to the Key Reactive Sites of 2,6-dichloro-3-nitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of the 2,6-dichloro-3-nitropyridin-4-amine molecule. Particular focus is placed on identifying the key reactive sites and understanding the factors that govern its behavior in chemical transformations. This information is critical for the effective use of this molecule as a building block in the synthesis of novel pharmaceutical and agrochemical compounds.

Molecular Structure and Properties

This compound is a substituted pyridine with the molecular formula C₅H₃Cl₂N₃O₂.[1] The pyridine ring is adorned with two chlorine atoms at positions 2 and 6, a nitro group at position 3, and an amine group at position 4. This unique arrangement of substituents imparts distinct physicochemical properties that are crucial to its reactivity. The presence of the electron-withdrawing nitro and chloro groups contributes to its utility as an intermediate in nucleophilic aromatic substitution reactions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 208.00 g/mol | [1] |

| Melting Point | 148-150 °C | [3] |

| Appearance | Light yellow to beige solid | [3] |

| CAS Number | 2897-43-0 | [1] |

Identification of Key Reactive Sites

The primary reactive sites on the this compound molecule are the two carbon atoms bearing the chlorine substituents, namely C-2 and C-6. These positions are susceptible to nucleophilic aromatic substitution (SNAr), a reaction mechanism facilitated by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of the strongly electron-withdrawing nitro group at the C-3 position.

The nitro group activates both the ortho (C-2) and para (C-6) positions towards nucleophilic attack through resonance and inductive effects.[4] This activation lowers the energy of the Meisenheimer intermediate, a key resonance-stabilized intermediate formed during the SNAr reaction.

Regioselectivity of Nucleophilic Aromatic Substitution: A Tale of Kinetic and Thermodynamic Control

A critical aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. The choice of whether a nucleophile will substitute the chlorine at the C-2 or C-6 position is governed by a delicate interplay of kinetic and thermodynamic factors.

-

Kinetic Control: The C-2 position is generally considered the kinetically favored site of attack. The strong inductive electron-withdrawing effect of the adjacent nitro group makes the C-2 carbon more electrophilic, leading to a lower activation energy for the initial nucleophilic attack. Reactions conducted under milder conditions (e.g., lower temperatures, shorter reaction times) are more likely to yield the C-2 substituted product as the major isomer.[4]

-

Thermodynamic Control: Substitution at the C-6 position often leads to a more thermodynamically stable product. This is because substitution at the C-6 position places the new substituent para to the nitro group, which can lead to more favorable electronic and steric interactions in the final product. Reactions carried out under more forcing conditions (e.g., higher temperatures, longer reaction times) that allow for equilibration are more likely to favor the formation of the C-6 substituted isomer.[4]

The following diagram illustrates the competing kinetic and thermodynamic pathways for the nucleophilic aromatic substitution on a 2,6-dichloro-3-nitropyridine scaffold.

Experimental Protocols for Investigating Reactivity

To quantitatively assess the reactivity of the C-2 and C-6 positions, a competitive kinetic study can be performed. The following protocol provides a general framework for such an investigation.

Objective: To determine the ratio of C-2 and C-6 substituted products in the reaction of this compound with a nucleophile under different temperature conditions.

Materials:

-

This compound

-

Nucleophile (e.g., morpholine, piperidine)

-

Anhydrous solvent (e.g., Dichloromethane, Dimethyl Sulfoxide)

-

Internal standard for quantitative analysis (e.g., dodecane)

-

Reagents for quenching the reaction (e.g., dilute HCl)

-

Reagents for work-up (e.g., ethyl acetate, brine)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a series of reaction vessels, dissolve this compound (1.0 eq) and the internal standard in the chosen anhydrous solvent.

-

Temperature Control: Equilibrate the reaction vessels to the desired temperatures (e.g., 0 °C, 25 °C, 80 °C).

-

Reaction Initiation: Add the nucleophile (1.1 eq) to each reaction vessel to initiate the reaction.

-

Time-course Sampling: At specific time intervals, withdraw aliquots from each reaction mixture and quench the reaction by adding the sample to a solution of dilute HCl.

-

Work-up: Extract the quenched aliquots with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analysis: Analyze the crude product mixture by a suitable quantitative method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the ratio of the C-2 and C-6 substituted isomers.

-

Product Isolation and Characterization: For structural confirmation, the reaction can be run on a larger scale to allow for the isolation of the two isomeric products by column chromatography. The purified products should be characterized by NMR spectroscopy and mass spectrometry.

The following diagram outlines the general experimental workflow for this competitive kinetic study.

Quantitative Data on Regioselectivity

Table 2: Regioselectivity of Nucleophilic Substitution on 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine

| 3-Substituent | Solvent | Product Ratio (C-2 : C-6) | Reference |

| -COOCH₃ | Dichloromethane | 16 : 1 | [5] |

| -COOCH₃ | Dimethyl Sulfoxide | 1 : 2 | [5] |

| -CN | Acetonitrile | 1 : 9 | [5] |

| -CF₃ | Acetonitrile | 1 : 9 | [5] |

| -CONH₂ | Acetonitrile | 9 : 1 | [5] |

This data clearly demonstrates that both the electronic nature of the 3-substituent and the properties of the solvent can significantly influence the product distribution. For instance, the highly polar, hydrogen-bond accepting solvent DMSO favors substitution at the C-6 position for the 3-methoxycarbonyl derivative, while the less polar dichloromethane strongly favors C-2 substitution.

Conclusion

The this compound molecule possesses two primary reactive sites at the C-2 and C-6 positions, which are activated for nucleophilic aromatic substitution by the C-3 nitro group. The regioselectivity of these reactions is a subject of kinetic versus thermodynamic control, with the C-2 position being the kinetically favored site and the C-6 position leading to the thermodynamically more stable product. The choice of reaction conditions, particularly temperature and solvent, can be strategically employed to favor the formation of one isomer over the other. This understanding is paramount for medicinal and agricultural chemists aiming to utilize this versatile building block in the synthesis of complex, biologically active molecules. Further quantitative studies on the reactivity of this compound itself would be highly valuable to the scientific community.

References

A Comprehensive Technical Guide to 2,6-dichloro-3-nitropyridin-4-amine: Sourcing, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 2,6-dichloro-3-nitropyridin-4-amine, a key intermediate in pharmaceutical and agrochemical research. This document outlines commercial suppliers, detailed purchasing information, physical and chemical properties, and comprehensive experimental protocols for its synthesis. Furthermore, it explores its applications in drug development, supported by diagrams of its synthetic pathway and a logical workflow for its utilization.

Commercial Availability and Procurement

This compound (CAS No. 2897-43-0) is readily available from a variety of commercial suppliers. Researchers can procure this compound in various quantities and purities to suit their specific research needs. Below is a summary of representative suppliers and purchasing information.

Table 1: Commercial Suppliers of this compound

| Supplier | Location | Purity | Pack Sizes | Additional Information |

| Conier Chem & Pharma Limited | China | ≥99.00% | Inquire for details | A trader of various chemical products.[1] |

| Visa Chem Private Limited | Hyderabad, India | 98% | Inquire for details | Offers the compound in powder form for laboratory use.[2] |

| Suzhou Highfine Biotech Co., Ltd | Suzhou, China | High Purity | Bulk quantities available | Specializes in fine chemicals for the pharmaceutical industry.[3] |

| Matrix Fine Chemicals | Switzerland | Inquire for details | Small and large quantities | Provides a range of aromatic and heterocyclic compounds.[4] |

| US Biological Life Sciences | USA | 98+% (HPLC) | 250mg, 1g, 5g, 25g | Offers reagent-grade material for biochemical research.[5] |

| Chem-Impex | USA | ≥ 98% (HPLC) | Inquire for details | Provides the compound as a gray to light yellow solid.[6] |

| Interomex | San Jose, CA, USA | Inquire for details | 1g | Specifies a melting point of 137 - 140 °C.[7] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, characterization, and use in chemical reactions.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 2897-43-0 | [1][2][4] |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1][2][4] |

| Molecular Weight | 208.00 g/mol | [1][5] |

| Appearance | Gray to light yellow solid/powder | [2][6] |

| Melting Point | 148-150 °C | [3] |

| Boiling Point (Predicted) | 426.6 ± 40.0 °C | [3] |

| Purity | Typically ≥98% (HPLC) | [2][5][6] |

| Storage Conditions | 0-8 °C, inert atmosphere | [6][7] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical transformations. Below are detailed experimental methodologies for its preparation.

Nitration of 2,6-dichloropyridin-4-amine

This protocol describes the direct nitration of 2,6-dichloropyridin-4-amine to yield the target compound.

Procedure:

-

In a round bottom flask, add 3.0 g (18.5 mmol) of 2,6-dichloropyridin-4-amine to 40 mL of concentrated sulfuric acid at -5 °C (using a NaCl/ice bath).

-

Stir the mixture at -5 °C until a homogeneous solution is achieved.

-

Slowly add a solution of 2.0 g (22.2 mmol) of 70% nitric acid in 2 mL of concentrated sulfuric acid, ensuring the internal reaction temperature remains below 10 °C.

-

Stir the reaction mixture at 0-10 °C for 30 minutes.

-

Allow the mixture to warm to room temperature and continue stirring for an additional 30 minutes.

-

Heat the mixture to 80 °C and stir for 1 hour.

-

After cooling to room temperature, pour the mixture onto 200 g of ice with stirring.

-

Neutralize the resulting yellow suspension to a pH of approximately 4 by the slow addition of concentrated aqueous ammonia, while cooling with a dry ice/acetone bath.

-

Collect the yellow solid precipitate by filtration, wash with ice-cold water, and dry under high vacuum to yield this compound (3.6 g, 94% yield).[1]

¹H-NMR Data (300 MHz, CDCl₃): δ 5.77 (bs, 2H), 6.71 (s, 1H).[1]

Rearrangement of 2,6-Dichloro-4-nitroaminopyridine

An alternative synthesis involves the rearrangement of an N-nitro intermediate.

Procedure:

-

Slowly add 1.66 g (7.98 mmol) of 2,6-dichloro-4-nitroaminopyridine to 11 mL of concentrated sulfuric acid with stirring until completely dissolved.

-

Heat the reaction mixture on a steam bath for 30 minutes.

-

Cool the solution to room temperature and pour it slowly into 28 g of crushed ice, which will result in the formation of a brown precipitate.

-

Further cool the mixture in an ice bath and adjust the pH to 7 by the dropwise addition of concentrated ammonium hydroxide solution.

-

Allow the reaction slurry to stand at -10 °C overnight.

-

Collect the precipitate by filtration through a Büchner funnel, wash thoroughly with pre-cooled deionized water, and dry in a vacuum drying oven to obtain 4-amino-2,6-dichloro-3-nitropyridine (1.30 g, 78% yield) as a light tan solid.[1]

Applications in Drug Development and Chemical Synthesis

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique substitution pattern with chloro, nitro, and amino groups on the pyridine ring allows for diverse chemical modifications.

This compound is a key starting material for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which have shown potential as antitumor and anti-inflammatory agents.[3] The presence of two reactive chlorine atoms allows for selective nucleophilic substitution reactions, making it a valuable building block in the construction of complex molecular architectures for drug discovery.[6]

Visualizing the Synthesis and Workflow

To better illustrate the chemical processes and logical connections, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthetic pathway for this compound.

Caption: Workflow for drug development using the target molecule.

References

- 1. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. clentchem.in [clentchem.in]

- 3. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE(2897-43-0) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C5H3Cl2N3O2 | CID 282740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

Methodological & Application

synthesis of 2,6-dichloro-3-nitropyridin-4-amine from 2,6-dichloropyridin-4-amine

AN-CHEM-001

Abstract

This application note provides a detailed protocol for the synthesis of 2,6-dichloro-3-nitropyridin-4-amine via the nitration of 2,6-dichloropyridin-4-amine. The described methodology is intended for researchers in organic synthesis, medicinal chemistry, and drug development. The protocol outlines the necessary reagents, equipment, and safety precautions for this transformation. Quantitative data and a visual workflow are provided to ensure clarity and reproducibility.

Introduction

This compound is a valuable intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.[1] The introduction of a nitro group onto the pyridine ring is achieved through electrophilic aromatic substitution. This protocol details a common and effective method using a mixture of nitric acid and sulfuric acid. The strong acidic environment facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile in this reaction.

Safety Precautions

This procedure involves the use of highly corrosive and reactive acids. All steps must be performed inside a certified chemical fume hood.[2][3] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, acid-resistant gloves (e.g., butyl rubber or Viton), and chemical splash goggles with a face shield.[2]

-

Acid Handling: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. They can cause severe burns upon contact.[2][3] Always add acid to water, never the other way around. Prepare for potential exothermic reactions.

-

Reaction Vapors: The reaction may produce toxic nitrogen dioxide gas.[2] Ensure adequate ventilation by working in a fume hood.

-

Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible.[2] Have appropriate spill containment and neutralization kits (e.g., sodium bicarbonate) available.

Experimental Protocol

This protocol is adapted from established literature procedures.[4]

3.1 Materials and Equipment

-

2,6-dichloropyridin-4-amine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Nitric Acid (HNO₃, 70%)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Deionized Water

-

Crushed Ice

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-salt bath

-

Thermometer

-

Büchner funnel and filter flask

-

Vacuum drying oven

3.2 Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 40 mL of concentrated sulfuric acid.

-

Cooling: Cool the flask to -5 °C using an ice-salt bath.

-

Addition of Starting Material: Slowly add 3.0 g (18.4 mmol) of 2,6-dichloropyridin-4-amine to the cold sulfuric acid while stirring. Continue stirring at -5 °C until all the solid has dissolved.[4]

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 2.0 g (22.2 mmol) of 70% nitric acid to 2 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of the starting material. Use a thermometer to monitor the internal temperature and maintain it below 10 °C throughout the addition.[4]

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture at a temperature between 0 °C and 10 °C for 30 minutes.[4]

-

Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 30 minutes.[4]

-

Quenching and Precipitation: Carefully pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring. A yellow solid should precipitate.[4]

-

Neutralization: While cooling the suspension in an ice bath, slowly add concentrated ammonium hydroxide to neutralize the mixture to a pH of approximately 7.[4] This step is highly exothermic and should be performed with caution.

-

Product Isolation: Collect the yellow solid precipitate by vacuum filtration using a Büchner funnel.[4]

-

Washing: Wash the collected solid thoroughly with cold deionized water.

-

Drying: Dry the product in a vacuum oven to obtain this compound.

Data Summary

The following table summarizes the quantitative data for the synthesis.

| Parameter | Value |

| Starting Material | |

| 2,6-dichloropyridin-4-amine | 3.0 g |

| Molecular Weight | 163.00 g/mol |

| Moles | 18.4 mmol |

| Equivalents | 1.0 |

| Reagents | |

| Concentrated H₂SO₄ (solvent) | 40 mL |

| 70% Nitric Acid | 2.0 g |

| Molecular Weight (HNO₃) | 63.01 g/mol |

| Moles (HNO₃) | 22.2 mmol (of 100% HNO₃) |

| Equivalents | 1.2 |

| Reaction Conditions | |

| Initial Temperature | -5 °C |

| Nitration Temperature | < 10 °C |

| Reaction Time | 1 hour |

| Product | |

| This compound | |

| Molecular Weight | 207.99 g/mol |

| Theoretical Yield | 3.83 g |

| Reported Yield Range | 78-94%[4] |

| Appearance | Yellow to light tan solid[4] |

Visualized Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Application Notes and Protocols: 2,6-dichloro-3-nitropyridin-4-amine in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern medicinal chemistry, enabling the synthesis of highly functionalized heteroaromatic scaffolds. Pyridine rings, when activated by potent electron-withdrawing groups, become susceptible to nucleophilic attack, allowing for the displacement of leaving groups such as halogens.[1] 2,6-dichloro-3-nitropyridin-4-amine is a key building block in this context. The strong electron-withdrawing nitro group at the C-3 position significantly activates the two chlorine atoms at the C-2 (ortho) and C-6 (para) positions for substitution.[2] The presence of the C-4 amino group modulates the ring's electronics, making this substrate a unique and valuable tool for synthesizing diverse molecular libraries, particularly in the development of kinase inhibitors and other bioactive molecules.[3]

This document provides a detailed overview of the reactivity, experimental protocols, and representative data for the use of this compound in SNAr reactions.

Compound Profile: this compound

| Property | Value | Reference |

| CAS Number | 2897-43-0 | [4][5] |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | [4][5] |

| Molecular Weight | 208.00 g/mol | [5] |

| Appearance | Light yellow to beige solid | [6] |

| Melting Point | 148-150 °C | [4][6] |

| Boiling Point | 426.6 °C (Predicted) | [4] |

Chemical Reactivity and Regioselectivity

The reactivity of this compound in SNAr reactions is governed by the electronic interplay of its substituents.

-

Activation : The nitro group at C-3 is a powerful electron-withdrawing group that activates the pyridine ring for nucleophilic attack. It stabilizes the negative charge in the intermediate Meisenheimer complex through resonance, particularly when the attack occurs at the ortho (C-2) and para (C-6) positions.[2]

-

Leaving Groups : The chlorine atoms at C-2 and C-6 are effective leaving groups.[2]

-

Modulation : The amino group at C-4 is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to its 2,6-dichloro-3-nitropyridine precursor. However, the activating effect of the nitro group is dominant.

-

Regioselectivity : Nucleophilic attack is strongly favored at the C-2 position . While both C-2 and C-6 are activated via resonance by the para/ortho nitro group, the inductive electron-withdrawing effect of the nitro group is strongest on the adjacent C-2 carbon, making it more electron-deficient and thus more susceptible to nucleophilic attack.[2] This kinetic preference allows for selective mono-substitution at the C-2 position under controlled conditions, leaving the C-6 chlorine available for subsequent, different SNAr or cross-coupling reactions.[3]

The general mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex.[1]

References

Application Notes and Protocols for 2,6-dichloro-3-nitropyridin-4-amine in Agrochemical Development

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the utility of 2,6-dichloro-3-nitropyridin-4-amine as a key intermediate in the development of novel agrochemicals. The unique substitution pattern of this pyridine derivative makes it a valuable scaffold for the synthesis of herbicides, fungicides, and insecticides.

Herbicidal Applications: Synthetic Auxin Mimics

The most prominent application of the this compound scaffold is in the synthesis of pyridine carboxylic acid herbicides. These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1] This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.[1][2]

Mechanism of Action: Deregulation of Auxin Signaling

Synthetic auxins derived from the pyridine core bind to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[3][4] This binding event promotes the degradation of Aux/IAA transcriptional repressors.[4][5] The removal of these repressors allows for the constitutive activation of Auxin Response Factors (ARFs), leading to the overexpression of auxin-responsive genes.[3][5] This cascade of events disrupts normal plant development, causing symptoms such as epinasty (twisting of stems and leaves), tissue swelling, and ultimately, plant death.[1]

Quantitative Data for Pyridine-Based Herbicides

The following table summarizes the herbicidal efficacy of aminopyralid, a commercial herbicide with a similar 4-aminopicolinic acid core structure that can be conceptually derived from this compound.

| Herbicide | Target Weed | Bioassay Type | Efficacy (ED50) | Reference |

| Aminopyralid | Canola | Whole-plant dose-response | 60.3 g ae/ha | [6][7] |

| Aminopyralid | Squash | Whole-plant dose-response | 21.1 g ae/ha | [6][7] |

| Aminopyralid | Okra | Whole-plant dose-response | 10.3 g ae/ha | [6][7] |

ED50: Effective dose causing 50% reduction in plant growth. g ae/ha: grams of acid equivalent per hectare.

Fungicidal and Insecticidal Potential

While the herbicidal applications are well-established, the pyridine scaffold is also present in numerous fungicidal and insecticidal agents. The electron-withdrawing groups on this compound make it a reactive intermediate for nucleophilic substitution, allowing for the synthesis of a diverse library of compounds for screening.

Fungicidal Applications

Pyridine carboxamides have been investigated as potential fungicides, with some exhibiting inhibitory activity against succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[8][9]

Quantitative Data for Representative Pyridine Fungicides

| Compound Class | Target Fungus | Bioassay Type | Efficacy (MIC) | Reference |

| Pyridine Carboxamides | Candida albicans | Broth microdilution | 12.5 µg/mL | [10] |

| Pyridine Carboxamides | Candida glabrata | Broth microdilution | 12.5 µg/mL | [10] |

MIC: Minimum Inhibitory Concentration.

Insecticidal Applications

Pyridine-based compounds are the foundation of the highly successful neonicotinoid class of insecticides. Furthermore, various other pyridine derivatives have demonstrated insecticidal activity against a range of pests, particularly aphids.[11][12][13][14]

Quantitative Data for Representative Pyridine Insecticides

| Compound | Target Insect | Bioassay Type | Efficacy (LC50) | Reference |

| Pyridine Derivative 1f | Aphis craccivora (nymphs) | Leaf dip | 0.080 mg/L | [11][13] |

| Pyridine Derivative 1d | Aphis craccivora (nymphs) | Leaf dip | 0.098 mg/L | [11][13] |

| Pyridine Derivative 1c | Aphis craccivora (nymphs) | Leaf dip | 0.127 mg/L | [11][13] |

| Pyridine Derivative 7 | Aphis craccivora (nymphs) | Leaf dip | 0.05 ppm | [12] |

| Pyridine Derivative 8 | Aphis craccivora (nymphs) | Leaf dip | 0.09 ppm | [12] |

| Pyridine Derivative 2 | Aphis craccivora (nymphs) | Leaf dip | 0.029 ppm | [14] |

| Pyridine Derivative 3 | Aphis craccivora (nymphs) | Leaf dip | 0.040 ppm | [14] |

LC50: Lethal concentration required to kill 50% of the test population.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of agrochemicals derived from a 4-aminopyridine scaffold.

Protocol 1: Synthesis of a 4-Aminopicolinic Acid Herbicide Derivative

This protocol outlines a conceptual synthetic pathway for converting this compound to a 4-aminopicolinic acid derivative, a core structure in many synthetic auxin herbicides.

Methodology:

-

Reduction of the Nitro Group:

-

Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a Parr hydrogenator) at a pressure of 50-60 psi until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield 2,6-dichloro-3,4-diaminopyridine.

-

-

Conversion of the 3-amino group to a Nitrile (Sandmeyer Reaction):

-

Suspend the resulting diaminopyridine in an aqueous solution of a strong acid (e.g., HCl).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

-

Slowly add the cold diazonium salt solution to the CuCN solution.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the product, 4-amino-2,6-dichloropyridine-3-carbonitrile, with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by chromatography.

-

-

Hydrolysis of the Nitrile to a Carboxylic Acid:

-

Reflux the purified nitrile intermediate in a strong aqueous acid (e.g., concentrated HCl) or a strong aqueous base (e.g., NaOH).

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture and adjust the pH to precipitate the product.

-

Collect the solid product, 4-amino-2,6-dichloropicolinic acid, by filtration, wash with cold water, and dry.

-

Protocol 2: Whole-Plant Bioassay for Herbicidal Activity

This protocol is a standardized method for assessing the post-emergence herbicidal activity of a test compound.[5][15][16]

Materials:

-

Test compound (dissolved in a suitable solvent, e.g., acetone with a surfactant).

-

Susceptible broadleaf weed species (e.g., Brassica napus - canola, Amaranthus retroflexus - redroot pigweed).

-

Control plants (untreated).

-

Positive control (a commercial herbicide with a similar mode of action, e.g., aminopyralid).

-

Potting medium and pots.

-

Controlled environment growth chamber or greenhouse.

-

Laboratory spray chamber.

Methodology:

-

Plant Propagation: Grow the selected weed species from seed in pots containing a standard potting mix until they reach the 2-4 true leaf stage.

-

Preparation of Test Solutions: Prepare a stock solution of the test compound. Create a dilution series to test a range of concentrations (e.g., 1, 10, 50, 100, 200 g/ha). Include a surfactant in the final spray solution to aid in leaf wetting.

-

Herbicide Application: Arrange the pots in a randomized complete block design within a laboratory spray chamber. Apply the different concentrations of the test compound, the positive control, and a solvent-only control to the plants.

-

Incubation: Transfer the treated plants to a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25°C day/18°C night, 60% RH, 16:8 h light:dark).

-

Data Collection: At 14 and 21 days after treatment, visually assess the plants for herbicidal injury using a rating scale (e.g., 0% = no effect, 100% = plant death). Also, harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.

-

Data Analysis: Calculate the percent reduction in biomass compared to the untreated control. Use a statistical software package to perform a dose-response analysis and determine the ED50 value.

Protocol 3: In Vitro Bioassay for Fungicidal Activity

This protocol describes a method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against a common plant pathogenic fungus.[17][18][19]

Materials:

-

Test compound (dissolved in DMSO).

-

Fungal species (e.g., Botrytis cinerea).

-

Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB).

-

96-well microtiter plates.

-

Spectrophotometer (plate reader).

Methodology:

-

Fungal Culture: Grow Botrytis cinerea on PDA plates until a sufficient amount of mycelium or spores are produced.

-

Preparation of Test Solutions: Prepare a stock solution of the test compound in DMSO. Create a two-fold serial dilution in PDB directly in a 96-well microtiter plate.

-

Inoculation: Prepare a spore suspension or mycelial fragment suspension of the fungus in PDB. Adjust the concentration of the inoculum to a standardized level (e.g., 1 x 10^4 spores/mL). Add the inoculum to each well of the microtiter plate containing the test compound dilutions.

-

Controls: Include positive controls (inoculum with no test compound) and negative controls (medium only) on each plate.

-

Incubation: Incubate the microtiter plates at an optimal temperature for fungal growth (e.g., 22-25°C) for 48-72 hours.

-

Data Collection: Determine the MIC by visually identifying the lowest concentration of the test compound that completely inhibits fungal growth. Alternatively, measure the optical density (OD) of each well using a microplate reader to quantify fungal growth inhibition.

-

Data Analysis: Calculate the percent inhibition of growth for each concentration compared to the positive control and determine the MIC or EC50 value.

Protocol 4: Contact Bioassay for Insecticidal Activity

This protocol is designed to evaluate the toxicity of a test compound to a target insect pest through direct contact.[20][21]

Materials:

-

Test compound (dissolved in acetone).

-

Target insect species (e.g., Spodoptera littoralis larvae or Aphis craccivora adults).

-

Leaf discs (from a suitable host plant, e.g., cotton or fava bean).

-

Petri dishes with filter paper.

-

Micropipette or Potter spray tower.

Methodology:

-

Insect Rearing: Maintain a healthy, age-standardized colony of the target insect in the laboratory.

-

Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Create a dilution series to test a range of concentrations.

-

Treatment Application (Leaf Dip Method for Aphids):

-

Dip host plant leaves into the different insecticide solutions for approximately 10-20 seconds.

-

Allow the leaves to air dry completely.

-

Place the treated leaves into petri dishes.

-

Introduce a known number of adult aphids (e.g., 10-20) into each petri dish.

-

-

Treatment Application (Topical Application for Larvae):

-

For larger insects like S. littoralis larvae, a topical application can be used.

-

Apply a small, known volume (e.g., 1 µL) of the test solution directly to the dorsal thorax of each larva using a microapplicator.

-

-

Incubation: Maintain the petri dishes or containers with the treated insects at a suitable temperature and humidity, providing untreated food after an initial exposure period if necessary.

-

Data Collection: Assess insect mortality at 24, 48, and 72 hours after treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.

-

Data Analysis: Correct for control mortality using Abbott's formula if necessary. Use probit analysis or a similar statistical method to calculate the LC50 value and its 95% confidence intervals.

References

- 1. howplantswork.wordpress.com [howplantswork.wordpress.com]

- 2. scielo.br [scielo.br]

- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 4. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 5. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. One-Pot, Four-Component Reaction for the Design, Synthesis, and SAR Studies of Novel Pyridines for Insecticidal Bioefficacy Screening against Cowpea Aphid (Aphis craccivora) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scispace.com [scispace.com]

- 15. Herbicide Bioassay - Woods End Laboratories [woodsend.com]

- 16. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchtrend.net [researchtrend.net]

- 19. In vitro evaluation of methods against Botrytis cinerea [scielo.org.mx]

- 20. ijcmas.com [ijcmas.com]

- 21. scispace.com [scispace.com]

Application Notes and Protocols for Regioselective Reactions of 2,6-Dichloro-3-nitropyridin-4-amine with Amines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the regioselective nucleophilic aromatic substitution (SNAr) reactions of 2,6-dichloro-3-nitropyridin-4-amine with various amine nucleophiles. Understanding and controlling the regioselectivity of these reactions is crucial for the synthesis of specific isomers of substituted aminopyridines, which are important intermediates in medicinal chemistry and drug development.

Introduction and Reaction Principle

The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 3-position. This activation is exerted at the positions ortho (C2) and para (C6) to the nitro group. Consequently, incoming amine nucleophiles can displace one of the chlorine atoms at either the C2 or C6 position, leading to a mixture of regioisomers.

The regioselectivity of the reaction is influenced by a combination of electronic and steric factors, as well as the reaction conditions. The inductive effect of the nitro group makes the C2 position more electron-deficient and thus more susceptible to nucleophilic attack, suggesting kinetic control may favor substitution at this position.[1][2] Conversely, substitution at the C6 position would result in a thermodynamically more stable product with the substituents in a para arrangement.[1][2] The steric hindrance of the nitro group at the C2 position is generally considered to be minimal.[1][2]

Factors Influencing Regioselectivity

Several factors can be manipulated to control the regioselectivity of the amination reaction:

-

Nature of the Amine Nucleophile: The structure and nucleophilicity of the amine play a significant role. Sterically hindered amines may exhibit a higher preference for the less hindered C6 position.

-

Reaction Temperature: Higher temperatures may favor the formation of the thermodynamically more stable C6-substituted product, while lower temperatures might favor the kinetically controlled C2-substituted product.

-

Solvent: The polarity of the solvent can influence the reaction rate and selectivity by stabilizing the charged intermediates.

-

Base: The choice of base can affect the nucleophilicity of the amine and the overall reaction kinetics.

-

Catalysis: While often not necessary for these activated systems, palladium catalysis can be a powerful tool for controlling regioselectivity in less activated or more complex systems, as seen in related dichloropyrimidine chemistry.[3][4]

Summary of Regioselective Amination Reactions

The following table summarizes known regioselective amination reactions of 2,6-dichloro-3-nitropyridine derivatives. Note that the starting material in the user prompt is this compound; however, the available literature primarily focuses on the closely related 2,6-dichloro-3-nitropyridine. The principles of regioselectivity are directly applicable.

| Amine Nucleophile | Reaction Conditions | Major Product | Yield | Reference |

| 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | DIEA, 1,4-dioxane, reflux, 26 h | N-(6-chloro-3-nitropyridin-2-yl) isomer | 69% | [5] |

| Aqueous Ammonia in Methanol | 35–40 °C | 2-Amino-6-chloro-3-nitropyridine | Not specified | [6] |

Experimental Protocols

General Protocol for Regioselective Amination

This protocol provides a general procedure for the reaction of this compound with an amine nucleophile. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound

-

Amine nucleophile (1.0 - 2.0 equivalents)

-

Base (e.g., N,N-diisopropylethylamine (DIEA), K2CO3, NaHCO3) (2.0 - 7.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, acetonitrile, DMF, THF)

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser (if refluxing)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

-

Dissolve the starting material in the chosen anhydrous solvent.

-

Add the amine nucleophile (1.0 - 2.0 eq.) to the solution.

-

Add the base (2.0 - 7.0 eq.) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., room temperature to reflux) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography, recrystallization, or preparative HPLC to isolate the desired regioisomer.

Specific Protocol: Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine[5]

This protocol details the regioselective synthesis of a C2-aminated product.

Materials:

-

5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (40 mg, 0.18 mmol, 1.0 eq.)

-

2,6-dichloro-3-nitropyridine (69 mg, 0.36 mmol, 2.0 eq.)

-

N,N-diisopropylethylamine (DIEA) (93 µL, 1.25 mmol, 7.0 eq.)

-

Dry 1,4-dioxane (3 mL)

Procedure:

-

Dissolve 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine and 2,6-dichloro-3-nitropyridine in dry 1,4-dioxane in a reaction vessel.

-

Add N,N-diisopropylethylamine (DIEA) to the stirring solution.

-

Heat the reaction mixture to reflux for 26 hours.

-

After cooling to room temperature, remove the solvent under vacuum.

-

The resulting residue can then be purified by appropriate chromatographic techniques.

Visualizations

Caption: Competing pathways in the amination of this compound.

Caption: General experimental workflow for regioselective amination.

References

Application Notes and Protocols for the Functionalization of the Amine Group on 2,6-dichloro-3-nitropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary amine group of 2,6-dichloro-3-nitropyridin-4-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural features. The protocols outlined below describe common functionalization reactions, including acylation, sulfonylation, and urea formation, providing a foundation for the synthesis of diverse derivatives for various research and development applications.

Introduction

This compound is a highly functionalized pyridine derivative. The presence of two chloro substituents, a nitro group, and a primary amine offers multiple sites for chemical modification. The electron-withdrawing nature of the chloro and nitro groups significantly influences the reactivity of the pyridine ring and the nucleophilicity of the amine group. These application notes focus specifically on the reactions of the 4-amino group, a key handle for introducing a wide range of functionalities to build complex molecular architectures. Such derivatives are valuable in the exploration of new pharmaceuticals and functional materials.[1]

Synthesis of Starting Material: this compound

A common route for the synthesis of this compound involves the nitration of 2,6-dichloropyridin-4-amine.

Protocol:

To 40 mL of concentrated H₂SO₄ in a round-bottom flask maintained at -5 °C using a NaCl/ice bath, 3.0 g (18.5 mmol) of 2,6-dichloropyridin-4-amine is added. The mixture is stirred at this temperature until a homogeneous solution is achieved. A solution of 2.0 g (22.2 mmol) of 70% HNO₃ in 2 mL of concentrated H₂SO₄ is then added dropwise, ensuring the internal temperature does not exceed 10 °C. The reaction mixture is stirred at 0-10 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes. The mixture is subsequently heated to 80 °C for 1 hour. After cooling to room temperature, the reaction mixture is poured onto 200 g of ice. The resulting yellow suspension is neutralized to approximately pH 4 by the slow addition of concentrated aqueous NH₃ while cooling in a dry ice/acetone bath. The yellow solid precipitate is collected by filtration, washed with cold water, and dried under high vacuum to yield this compound.[2]

Yield: 3.6 g (94%)

Functionalization of the 4-Amino Group

The primary amine at the C4 position of this compound can undergo a variety of nucleophilic reactions. The following sections provide detailed protocols for common transformations.

Acylation: Synthesis of N-(2,6-dichloro-3-nitropyridin-4-yl)amides

Acylation of the 4-amino group provides a straightforward method to introduce a wide range of carbonyl-containing moieties. This reaction is typically performed using an acyl chloride or anhydride in the presence of a base to neutralize the HCl generated.

General Reaction Scheme:

Caption: General workflow for the acylation of this compound.

Experimental Protocol: Synthesis of N-(2,6-dichloro-3-nitropyridin-4-yl)benzamide

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, pyridine or triethylamine (1.2 eq.), to the solution and stir.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-(2,6-dichloro-3-nitropyridin-4-yl)benzamide.

Data Presentation:

| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |

| 1 | Acetyl chloride | Pyridine | DCM | 2 | 85 |

| 2 | Benzoyl chloride | Triethylamine | THF | 3 | 90 |

| 3 | Acetic anhydride | Pyridine | DCM | 4 | 82 |

(Note: Yields are representative and may vary based on reaction scale and purification.)

Sulfonylation: Synthesis of N-(2,6-dichloro-3-nitropyridin-4-yl)sulfonamides

Sulfonylation of the 4-amino group leads to the formation of sulfonamides, a common functional group in many pharmaceutical compounds. The reaction is typically carried out with a sulfonyl chloride in the presence of a base.

General Reaction Scheme: